molecular formula C20H18N2O4S B14216360 2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid CAS No. 827038-41-5

2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B14216360
CAS No.: 827038-41-5
M. Wt: 382.4 g/mol
InChI Key: JNSFZDJLXUZMFH-UHFFFAOYSA-N
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Description

2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a phenoxybenzoyl group, and a carboxylic acid functional group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with oxalyl chloride to form 4-phenoxybenzoyl chloride . This intermediate is then reacted with 2-amino-1,3-thiazole-5-carboxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of dichloromethane as a solvent and a catalytic amount of dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to minimize waste and energy consumption. For instance, the use of specific temperatures and solvents can help in maintaining high yields while reducing the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

827038-41-5

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

2-[(4-phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C20H18N2O4S/c1-13(2)22(20-21-12-17(27-20)19(24)25)18(23)14-8-10-16(11-9-14)26-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,24,25)

InChI Key

JNSFZDJLXUZMFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=NC=C(S1)C(=O)O)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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